3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an imidazolidine ring substituted with a methoxyethyl group and a methyl group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of high-pressure reactors and precise temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.
Scientific Research Applications
3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxyethyl)-5-methylimidazolidine-2,4-dione
- 3-(2-Methoxyethyl)-5-ethylimidazolidine-2,4-dione
- 3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-trione
Uniqueness
3-(2-Methoxyethyl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5-6(10)9(3-4-12-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEZLALYRZXBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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